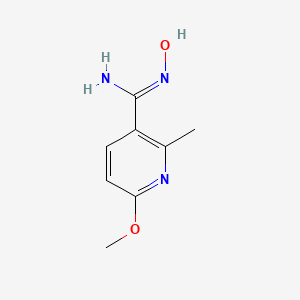
N-Hydroxy-6-methoxy-2-methylnicotinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-6-methoxy-2-methylnicotinimidamide is a chemical compound with the molecular formula C7H9N3O2. It is known for its unique structure, which includes a hydroxy group, a methoxy group, and a methylnicotinimidamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-6-methoxy-2-methylnicotinimidamide typically involves the reaction of 6-methoxy-2-methylnicotinic acid with hydroxylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the imidamide structure. The reaction mixture is usually heated to a temperature range of 60-80°C and stirred for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-6-methoxy-2-methylnicotinimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidamide moiety can be reduced to form amine derivatives.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups depending on the nucleophile used
Scientific Research Applications
N-Hydroxy-6-methoxy-2-methylnicotinimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Hydroxy-6-methoxy-2-methylnicotinimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The imidamide moiety can interact with nucleophilic sites in biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-2-methylnicotinimidamide
- 6-Methoxy-2-methylnicotinimidamide
- N-Hydroxy-6-methoxynicotinimidamide
Uniqueness
N-Hydroxy-6-methoxy-2-methylnicotinimidamide is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
N'-hydroxy-6-methoxy-2-methylpyridine-3-carboximidamide |
InChI |
InChI=1S/C8H11N3O2/c1-5-6(8(9)11-12)3-4-7(10-5)13-2/h3-4,12H,1-2H3,(H2,9,11) |
InChI Key |
ARAXAZOVSZDOKE-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=N1)OC)/C(=N/O)/N |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid](/img/structure/B13119145.png)
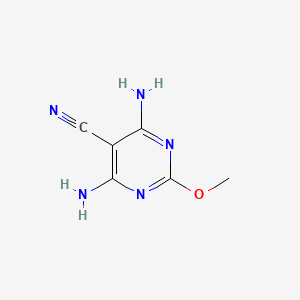

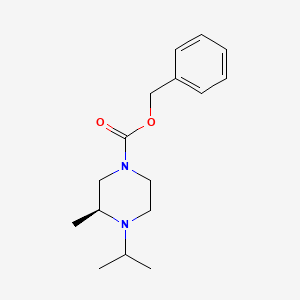
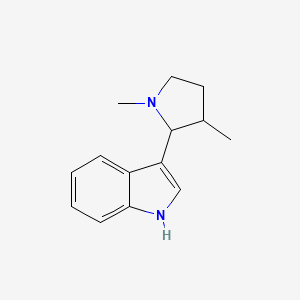
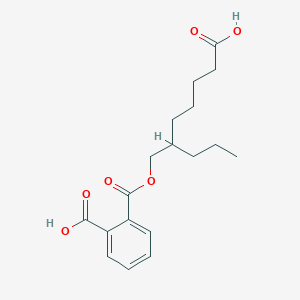
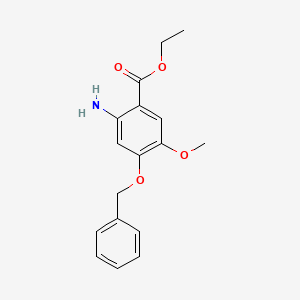
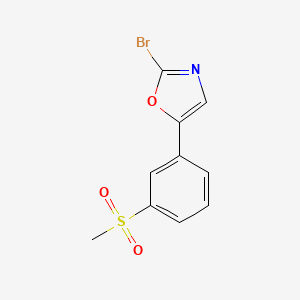
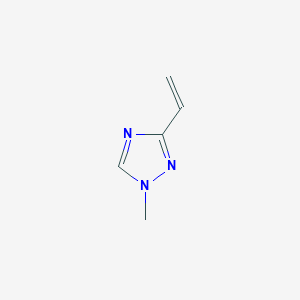
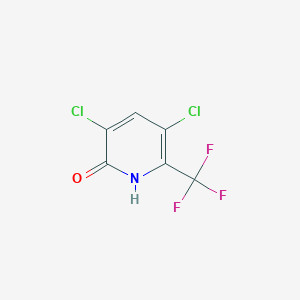
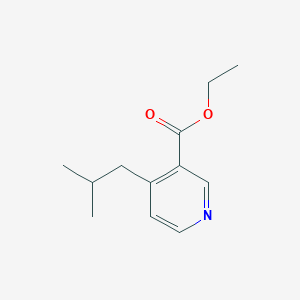
![3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13119199.png)
![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoicacid](/img/structure/B13119201.png)
![4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride](/img/structure/B13119204.png)
